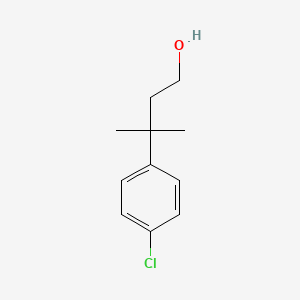
(3-Chloro-4-(difluoromethoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-(difluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C8H8ClF2NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a chloro group at the third position and a difluoromethoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(difluoromethoxy)phenyl)methanamine typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-(difluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, nitroso compounds, and alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-(difluoromethoxy)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-(difluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymatic activities or disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-(difluoromethoxy)phenyl)methanol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
N-(3-Chloro-4-(difluoromethoxy)phenyl)-3-methylvalinamide: This derivative has an additional valinamide group attached to the phenyl ring.
Uniqueness
(3-Chloro-4-(difluoromethoxy)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8ClF2NO |
|---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
[3-chloro-4-(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H,4,12H2 |
InChI-Schlüssel |
UAXZIPZRFQBHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)








![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)

